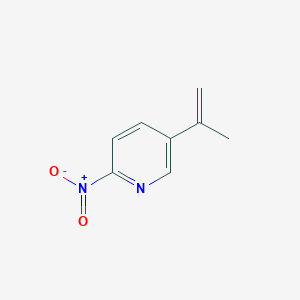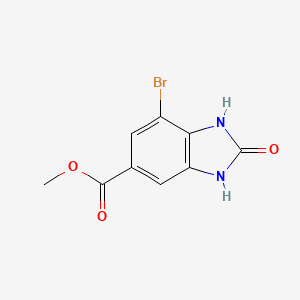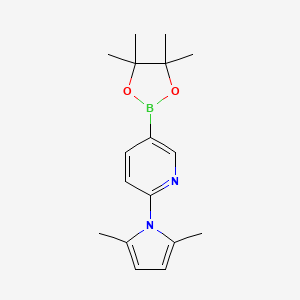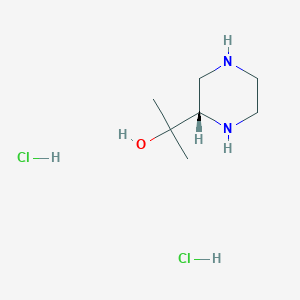
2-(Methylamino)cyclopentane-1-carbonitrile
Descripción general
Descripción
2-(Methylamino)cyclopentane-1-carbonitrile, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopentane derivatives and has a molecular formula of C7H11N2. MAC is a white crystalline powder that is soluble in water and has a melting point of 183-186°C.
Aplicaciones Científicas De Investigación
Neuroprotection and Brain Function
Research on compounds related to 2-(Methylamino)cyclopentane-1-carbonitrile has explored potential neuroprotective effects. For instance, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a related compound, has been developed as a potential neuroprotective drug. It demonstrated the ability to cross the blood-brain barrier and accumulate in cortical brain areas, suggesting potential applications in protecting brain function and treating neurological disorders (Yu et al., 2003).
Cardiovascular Research
In cardiovascular research, phosphodiesterase inhibitors, including those related to 2-(Methylamino)cyclopentane-1-carbonitrile, have been studied for their effects on pulmonary arteries in conditions like pulmonary hypertension. These studies have helped understand the drug's potential in treating cardiovascular diseases by examining their effects on arterial function and endothelial response (Jeffery & Wanstall, 1998).
Antimicrobial Activities
Compounds structurally similar to 2-(Methylamino)cyclopentane-1-carbonitrile have been synthesized and evaluated for their antibacterial properties. For example, certain naphthyridine-3-carboxylic acid derivatives showed protective effects against bacterial infections, indicating the potential of such compounds in developing new antimicrobial agents (Santilli et al., 1975).
Antiarrhythmic Potential
The antiarrhythmic effects of (2-pyrimidinylthiomethyl)carbonitriles and -carboxamidoximes, related to the core structure of 2-(Methylamino)cyclopentane-1-carbonitrile, have been investigated. These studies contribute to understanding how modifications to the carbonitrile group can impact the therapeutic potential of such compounds in treating cardiac arrhythmias (Scotese et al., 1975).
Environmental Applications
In a different context, cyclopentane hydrates, which share a structural element with 2-(Methylamino)cyclopentane-1-carbonitrile, have been explored for their use in sustainable desalination processes. This research highlights the versatility of cyclopentane-related compounds in applications beyond pharmacology, extending into environmental engineering and sustainability (Ho-Van et al., 2019).
Propiedades
IUPAC Name |
2-(methylamino)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-7-4-2-3-6(7)5-8/h6-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFANCSEQXUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)cyclopentane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)
![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)

![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)


![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)



